An In-depth Technical Guide to the Chemical Properties of N3-[3-(tert-Butoxycarbonyl)amino]propyluridine
An In-depth Technical Guide to the Chemical Properties of N3-[3-(tert-Butoxycarbonyl)amino]propyluridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of N3-[3-(tert-Butoxycarbonyl)amino]propyluridine, a modified nucleoside analog of uridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, characterization, and potential applications.
Introduction: The Significance of Modified Nucleosides
Modified nucleosides are fundamental to the fields of medicinal chemistry and chemical biology. Alterations to the canonical nucleoside structure can profoundly impact their biological activity, metabolic stability, and therapeutic potential. Uridine and its analogs, in particular, have demonstrated a range of biological effects, including anticonvulsant and anxiolytic activities, and have been explored for the development of novel therapeutic agents.[1] The modification at the N3 position of the uracil base offers a strategic site for introducing novel functionalities to modulate the molecule's properties. The tert-butoxycarbonyl (Boc) protecting group on the propylamino side chain of the title compound provides a stable yet readily cleavable handle for further synthetic transformations, making it a versatile intermediate in the synthesis of more complex molecules.[2]
Chemical Properties and Data
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine is a white to off-white solid. The introduction of the N3-propylamino chain with a Boc protecting group significantly influences its physicochemical properties compared to unmodified uridine.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₇N₃O₈ | [3] |
| Molecular Weight | 401.41 g/mol | [3] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO and methanol | Inferred from supplier data |
| Storage | Store at -20°C for long-term stability | [4] |
Synthesis and Purification
General Synthetic Workflow
The synthesis typically involves the reaction of uridine with a suitable Boc-protected aminopropylating agent in the presence of a base.
Caption: General workflow for the synthesis of N3-[3-(tert-Butoxycarbonyl)amino]propyluridine.
Experimental Protocol: N3-Alkylation of Uridine (Adapted from General Methods)
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Preparation: To a solution of uridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.5 equivalents).
-
Reaction: To the stirred suspension, add the Boc-protected 3-halopropylamine (e.g., N-(3-bromopropyl)-tert-butylcarbamate) (1.1-1.5 equivalents) dropwise at room temperature.
-
Monitoring: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N3-[3-(tert-Butoxycarbonyl)amino]propyluridine.
Purification by High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity material, especially for biological assays, reverse-phase HPLC (RP-HPLC) is the method of choice for purifying modified nucleosides.[6][7][8]
Caption: Workflow for the HPLC purification of modified nucleosides.
Characterization
The structural integrity and purity of synthesized N3-[3-(tert-Butoxycarbonyl)amino]propyluridine must be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. Key diagnostic signals include:
-
The presence of the anomeric proton (H1') of the ribose sugar, typically a doublet.
-
Signals corresponding to the uracil ring protons.
-
The characteristic signals of the propyl chain and the tert-butyl group of the Boc protecting group.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for the analysis of modified nucleosides, and the expected [M+H]⁺ or [M+Na]⁺ ions should be observed.
Potential Applications in Drug Development
While specific biological activity data for N3-[3-(tert-Butoxycarbonyl)amino]propyluridine is not extensively published, its structural relationship to uridine suggests potential avenues for investigation in drug discovery. Uridine and its derivatives have been studied for their roles in the central nervous system, exhibiting potential as anticonvulsants and anxiolytics.[10] The N3-substituent can modulate the interaction of the nucleoside with biological targets and alter its pharmacokinetic properties.
The Boc-protected amino group also serves as a valuable synthetic handle. Deprotection of the Boc group under acidic conditions yields the free amine, which can be further functionalized to create a library of compounds for structure-activity relationship (SAR) studies. This allows for the exploration of various substituents at the terminus of the propyl chain to optimize biological activity and other drug-like properties.
Caption: Drug discovery workflow utilizing the title compound as a key intermediate.
Safety and Handling
As with any chemical reagent, N3-[3-(tert-Butoxycarbonyl)amino]propyluridine should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[11][12][13][14]
Conclusion
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine is a valuable modified nucleoside for researchers in drug discovery and medicinal chemistry. Its synthesis, while requiring standard organic chemistry techniques, is accessible. The true utility of this compound lies in its potential as a building block for the creation of diverse libraries of N3-functionalized uridine derivatives. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore their therapeutic potential.
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Kariko, K., et al. (2011). HPLC purification of in vitro-transcribed nucleoside modified mRNA removes dsRNA contaminants and eliminates immunogenicity. Nucleic Acids Research, 39(21), e142. [Link]
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Kumar, P., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 97(1), e70039. [Link]
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